9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid involves multiple steps. One common method includes the extraction from natural sources such as Tripterygium wilfordii Hook F. The process involves:
Extraction: The plant material is crushed and subjected to ultrasonic extraction using 70% ethanol.
Filtration and pH Adjustment: The extract is filtered and adjusted to pH 8 using sodium bicarbonate solution.
Solvent Extraction: The filtrate is extracted with ethyl acetate, and the organic layer is concentrated to obtain the crude product.
Chemical Reactions Analysis
9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid involves the inhibition of specific enzymes. It has been shown to inhibit UDP-glucuronosyltransferase (UGT) isoforms UGT1A6 and UGT2B7, which are involved in the metabolism of various endogenous and exogenous compounds . This inhibition leads to its immunosuppressive activity .
Comparison with Similar Compounds
Similar compounds include other phenanthrene derivatives such as:
Demethylzeylasteral: Shares structural similarities but differs in its biological activity and specific applications.
2-Picenecarboxylic acid: Another phenanthrene derivative with distinct chemical properties and uses.
9-Formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid stands out due to its unique combination of functional groups and its potential in various research fields.
Properties
Molecular Formula |
C29H36O6 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35) |
InChI Key |
ZDZSFWLPCFRASW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O |
Origin of Product |
United States |
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